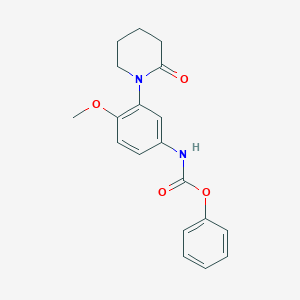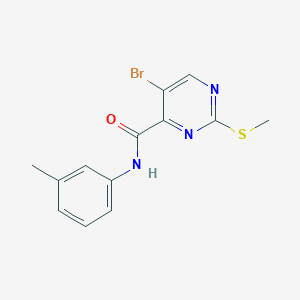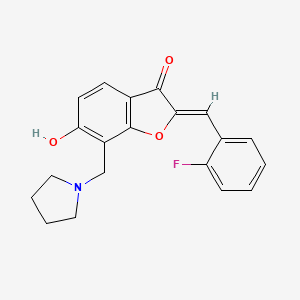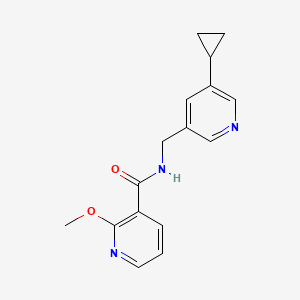![molecular formula C26H31N5O2S B2465219 1-[(2,5-dimethylbenzyl)thio]-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-73-8](/img/structure/B2465219.png)
1-[(2,5-dimethylbenzyl)thio]-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a thioether group, and an amide group. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazoloquinazoline ring, which is a fused ring system containing a triazole ring and a quinazoline ring. The compound also contains a thioether group (a sulfur atom connected to two carbon atoms) and an amide group (a carbonyl group connected to a nitrogen atom) .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, triazoles can react with a variety of enzymes and receptors in biological systems, showing versatile biological activities .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on related [1,2,4]triazoloquinazolinium compounds highlights advanced synthetic routes and structural analyses. One study detailed the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides by treating specific thiosemicarbazides with dicyclohexylcarbodiimide (DCC), with structural elucidation performed via X-ray crystallography. This work underscores the potential for creating diverse derivatives with varying substituents, hinting at the versatile chemical nature of compounds akin to the queried molecule (Crabb et al., 1999).
Biological Activity and Toxicity Prediction
Another significant area of research involves the computer prediction of biological activity and acute toxicity for [1,2,4]triazolo[4,3-a]quinazoline derivatives. A study highlighted the modeling of a virtual library of these compounds to determine their probable spectrum of biological activity and acute toxicity. The research identified compounds with potential antineurotic activity, suggesting applications in treating male reproductive and erectile dysfunction, with the compounds categorized as slightly toxic or practically nontoxic (Danylchenko et al., 2016).
Antimicrobial Activity
Further studies have explored the antimicrobial properties of quinazoline derivatives. One investigation synthesized a series of compounds incorporating an azole nucleus and evaluated their antimicrobial activity. This research supports the potential therapeutic applications of these compounds, including those structurally related to the queried molecule, in combating microbial infections (Özyanik et al., 2012).
Anticancer and Enzyme Inhibition
Additionally, isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines have shown promise in anticancer research, with specific derivatives exhibiting FGFR1 inhibitory activity. This suggests a potential pathway for the development of anticancer therapeutics based on the structural framework of the queried molecule, highlighting its relevance in medicinal chemistry (Voskoboynik et al., 2016).
Future Directions
properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-15(2)13-30-24(33)21-10-9-19(23(32)27-16(3)4)12-22(21)31-25(30)28-29-26(31)34-14-20-11-17(5)7-8-18(20)6/h7-12,15-16H,13-14H2,1-6H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNUOIAJQWPGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyano-1-cyclopropylethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2465138.png)
![5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2465140.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2465141.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2465143.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-cyanophenyl)acetamide](/img/structure/B2465153.png)
![N-(4-(N-acetylsulfamoyl)phenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2465154.png)

![N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2465156.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2465159.png)